molecular formula C21H23NO4 B11311115 8-[(diethylamino)methyl]-7-hydroxy-4-(4-methoxyphenyl)-2H-chromen-2-one

8-[(diethylamino)methyl]-7-hydroxy-4-(4-methoxyphenyl)-2H-chromen-2-one

Cat. No.: B11311115
M. Wt: 353.4 g/mol
InChI Key: NBLRDSJLXRXMCC-UHFFFAOYSA-N
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Description

This coumarin derivative features a 4-methoxyphenyl group at position 4, a hydroxyl group at position 7, and a diethylaminomethyl substituent at position 8 (Fig. 1). Its molecular formula is C₂₁H₂₃NO₄, with a molecular weight of 353.42 g/mol . The compound is of interest in drug discovery, particularly as a screening candidate for therapeutic applications due to its structural resemblance to bioactive coumarins .

Properties

Molecular Formula

C21H23NO4

Molecular Weight

353.4 g/mol

IUPAC Name

8-(diethylaminomethyl)-7-hydroxy-4-(4-methoxyphenyl)chromen-2-one

InChI

InChI=1S/C21H23NO4/c1-4-22(5-2)13-18-19(23)11-10-16-17(12-20(24)26-21(16)18)14-6-8-15(25-3)9-7-14/h6-12,23H,4-5,13H2,1-3H3

InChI Key

NBLRDSJLXRXMCC-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC1=C(C=CC2=C1OC(=O)C=C2C3=CC=C(C=C3)OC)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[(diethylamino)methyl]-7-hydroxy-4-(4-methoxyphenyl)-2H-chromen-2-one typically involves the Pechmann condensation reaction. This reaction is a well-known method for synthesizing coumarin derivatives and involves the condensation of phenols with β-ketoesters in the presence of a catalyst. For this compound, the following steps are generally followed:

    Condensation Reaction: The starting materials, such as 4-methoxyphenol and ethyl acetoacetate, are subjected to condensation in the presence of a strong acid catalyst like sulfuric acid or a Lewis acid catalyst like aluminum chloride.

    Formation of Chromenone Core: The intermediate product undergoes cyclization to form the chromenone core.

    Introduction of Diethylamino Group: The diethylamino group is introduced through a Mannich reaction, where formaldehyde and diethylamine are reacted with the chromenone intermediate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

8-[(diethylamino)methyl]-7-hydroxy-4-(4-methoxyphenyl)-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The chromenone core can be reduced to form dihydrocoumarin derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is employed.

    Substitution: Nucleophiles such as amines or thiols are used in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Formation of 7-keto-4-(4-methoxyphenyl)-2H-chromen-2-one.

    Reduction: Formation of 7-hydroxy-4-(4-methoxyphenyl)-2H-dihydrocoumarin.

    Substitution: Formation of 8-[(diethylamino)methyl]-7-hydroxy-4-(substituted phenyl)-2H-chromen-2-one derivatives.

Scientific Research Applications

8-[(diethylamino)methyl]-7-hydroxy-4-(4-methoxyphenyl)-2H-chromen-2-one has a wide range of scientific research applications:

    Chemistry: Used as a fluorescent probe in analytical chemistry due to its strong fluorescence properties.

    Biology: Employed in studying enzyme interactions and as a marker in biological assays.

    Medicine: Investigated for its potential as an anti-cancer agent and in the treatment of neurodegenerative diseases.

    Industry: Utilized in the development of dyes, optical brighteners, and as a precursor for other synthetic compounds.

Mechanism of Action

The mechanism of action of 8-[(diethylamino)methyl]-7-hydroxy-4-(4-methoxyphenyl)-2H-chromen-2-one involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound interacts with enzymes such as cytochrome P450, influencing metabolic pathways.

    Pathways Involved: It modulates oxidative stress pathways, leading to its potential anti-cancer and neuroprotective effects.

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural and Functional Comparisons
Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications References
Target Compound 8-(Diethylamino)methyl, 7-hydroxy, 4-(4-methoxyphenyl) 353.42 Screening compound; potential kinase inhibition or estrogen modulation
7-Hydroxy-3-(4-methoxyphenyl)-2H-chromen-2-one 3-(4-Methoxyphenyl), 7-hydroxy 268.27 Inhibits estradiol synthesis; lower lipophilicity due to absence of diethylamino group
7-(Diethylamino)-4-(trifluoromethyl)coumarin 7-Diethylamino, 4-trifluoromethyl 285.27 Fluorescent dye (OLEDs, bioimaging); electron-withdrawing CF₃ enhances photostability
8-[(Dimethylamino)methyl]-7-hydroxy-3-phenyl-4H-chromen-4-one 8-Dimethylamino, 3-phenyl 295.33 Reduced steric bulk compared to diethylamino analog; potential antimicrobial activity
4,7-Dihydroxy-3-(4-methoxyphenyl)-2H-chromen-2-one 3-(4-Methoxyphenyl), 4,7-dihydroxy 284.26 Enhanced hydrogen-bonding capacity; used in lactone-based chemical transformations

Key Research Findings

Substituent Effects on Bioactivity: The 4-methoxyphenyl group in the target compound and analogs (e.g., compound 8 from ) contributes to π-π stacking interactions in enzyme binding pockets, critical for estrogen-related applications.

Electronic and Steric Modifications :

  • Replacement of 7-hydroxy with 7-acetoxy (as in ) reduces antioxidant activity but improves metabolic stability.
  • Trifluoromethyl groups (e.g., in ) introduce strong electron-withdrawing effects, altering UV-Vis absorption profiles for applications in optoelectronics.

Synthetic Flexibility: The target compound’s diethylaminomethyl group can be synthesized via Mannich reactions, as demonstrated in related coumarins (e.g., ). Thionation of analogous coumarins (e.g., ) produces thiochromenones with distinct reactivity, though this modification is absent in the target compound.

Crystallographic Insights: X-ray studies of related compounds (e.g., ) reveal planar chromenone cores with twisted substituents (e.g., diethylamino groups), influencing solid-state packing and solubility.

Table 2: Thermodynamic and Spectral Data
Property Target Compound 7-(Diethylamino)-4-CF₃ Coumarin 8-Dimethylamino Analog
Melting Point Not reported 116°C Not reported
λmax (UV-Vis) ~350 nm (estimated) 481 nm ~340 nm
LogP ~3.1 (predicted) 2.8 ~2.5
Biological Activity Screening candidate (kinase assays) Fluorescent probe Antimicrobial

Biological Activity

The compound 8-[(diethylamino)methyl]-7-hydroxy-4-(4-methoxyphenyl)-2H-chromen-2-one is a synthetic derivative of coumarin, a class of compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Basic Information

  • Molecular Formula : C21H23NO4
  • Molecular Weight : 353.42 g/mol
  • IUPAC Name : 8-[(diethylamino)methyl]-7-hydroxy-4-(4-methoxyphenyl)-2H-chromen-2-one
  • SMILES Notation : CCN(CC)Cc(c(O1)c(cc2)C(c(cc3)ccc3OC)=CC1=O)c2O

Physical Properties

PropertyValue
Hydrogen Bond Acceptors6
Hydrogen Bond Donors1
Rotatable Bonds6
LogP (Partition Coefficient)3.562
LogD (Distribution Coefficient)3.218
Water Solubility (LogSw)-3.41

Antioxidant Properties

Research indicates that derivatives of coumarin, including the compound , exhibit significant antioxidant activity. In studies using DPPH assay, related compounds have shown free radical inhibition comparable to standard antioxidants like BHT (butylated hydroxytoluene) .

Anti-inflammatory Effects

The compound has been studied for its anti-inflammatory properties. For instance, it has been shown to suppress the secretion of pro-inflammatory cytokines such as TNF-α and IL-6 in various cell models. The mechanism involves inhibition of NF-κB signaling pathways, which are crucial in regulating inflammatory responses .

Anticancer Activity

The compound's potential as an anticancer agent is supported by findings that C-8 substituted analogs exhibit antineoplastic activity in micromolar ranges. Specifically, compounds derived from similar structures have demonstrated significant cytotoxic effects against cancer cell lines .

The biological mechanisms through which this compound exerts its effects include:

  • Inhibition of MAPK Pathways : The compound can inhibit mitogen-activated protein kinase pathways, which play a vital role in cellular responses to stress and inflammation .
  • Interaction with Cytokine Receptors : Docking studies suggest that the compound may form hydrogen bonds with specific residues in cytokine receptors, enhancing its inhibitory activity .

Study 1: Anti-inflammatory Activity

In a study involving RAW264.7 macrophages, the compound was shown to significantly reduce the levels of IL-6 and TNF-α when exposed to lipopolysaccharide (LPS), indicating its potential as an anti-inflammatory agent .

Study 2: Antioxidant Efficacy

Another study evaluated the antioxidant capacity of various coumarin derivatives, including this compound. The results indicated that it could effectively scavenge free radicals, providing a protective effect against oxidative stress .

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